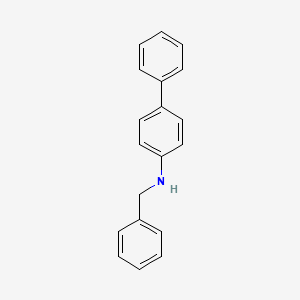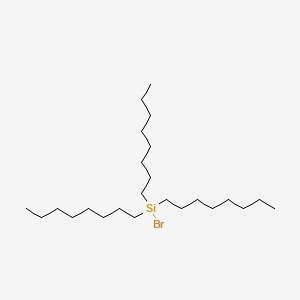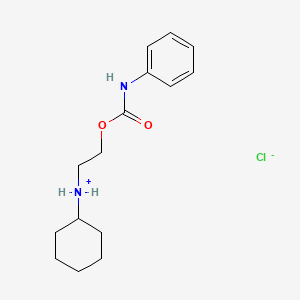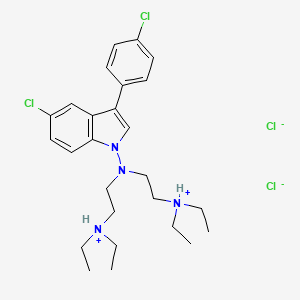![molecular formula C13H11NO2 B13765324 Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
Benzoic acid-[3]pyridylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid-3pyridylmethyl ester is an organic compound that belongs to the class of esters. Esters are widely distributed in nature and are known for their pleasant fragrances and flavors. This particular ester is derived from benzoic acid and 3-pyridylmethanol, combining the aromatic properties of benzoic acid with the heterocyclic structure of pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid-3pyridylmethyl ester typically involves the esterification of benzoic acid with 3-pyridylmethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction can be represented as follows:
Benzoic acid+3-Pyridylmethanol→Benzoic acid-[3]pyridylmethyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process can be carried out using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid-3pyridylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 3-pyridylmethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Benzoic acid and 3-pyridylmethanol.
Reduction: Benzoic alcohol and 3-pyridylmethanol.
Substitution: Depending on the nucleophile, various substituted esters or other derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid-3pyridylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid-3pyridylmethyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release benzoic acid and 3-pyridylmethanol, which can then interact with biological pathways. Benzoic acid is known to inhibit microbial growth by disrupting cell membrane integrity, while 3-pyridylmethanol may interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, known for its pleasant fragrance.
Ethyl benzoate: An ester of benzoic acid and ethanol, used in flavorings and fragrances.
Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis.
Uniqueness
Benzoic acid-3pyridylmethyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The heterocyclic structure of pyridine can enhance the compound’s reactivity and potential biological activities compared to simpler esters like methyl or ethyl benzoate.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl benzoate |
InChI |
InChI=1S/C13H11NO2/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11/h1-9H,10H2 |
Clave InChI |
KZWLQBXYCSZBPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


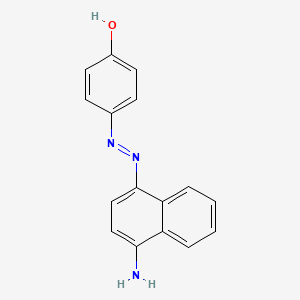
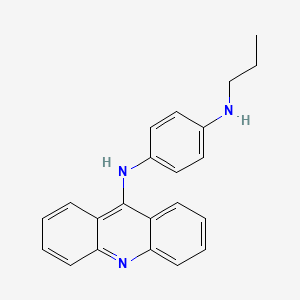
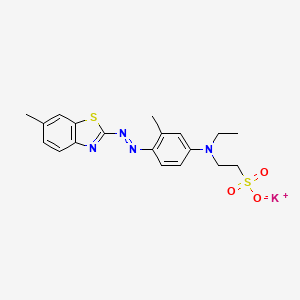
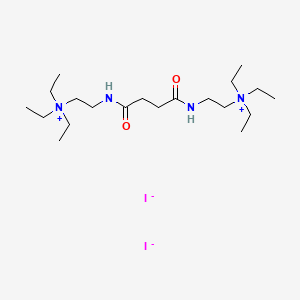


![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
